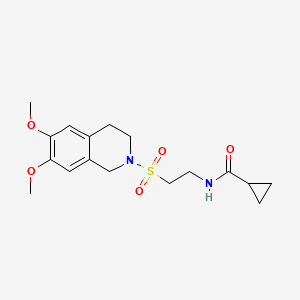

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide

Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide is a synthetic compound featuring a cyclopropanecarboxamide moiety linked via a sulfonylethyl chain to a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline scaffold.

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-23-15-9-13-5-7-19(11-14(13)10-16(15)24-2)25(21,22)8-6-18-17(20)12-3-4-12/h9-10,12H,3-8,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHKWBSHVDBLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide generally involves multiple steps. This might include the formation of the isoquinoline core, followed by the introduction of the sulfonyl group, and finally, the addition of the cyclopropane carboxamide moiety. Specific reagents and conditions like protection-deprotection strategies, use of strong bases or acids, and precise temperature control are crucial.

Industrial production methods: : For large-scale production, optimizing these synthetic routes to be cost-effective and environmentally friendly is essential. This might involve streamlining the steps, using more readily available reagents, and ensuring that the reaction conditions are reproducible and scalable.

Chemical Reactions Analysis

Types of reactions it undergoes: : N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions. The isoquinoline core may participate in electrophilic aromatic substitution, the sulfonyl group can engage in nucleophilic substitutions, and the cyclopropane ring might open under certain conditions.

Common reagents and conditions: : Reagents like Grignard reagents, organolithium compounds, and strong acids or bases are commonly used. Conditions such as anhydrous environments, controlled temperatures, and inert atmospheres might be required.

Major products formed: : Depending on the specific reaction, major products might include derivatives with modified sulfonyl groups, altered cyclopropane rings, or further functionalized isoquinoline cores.

Scientific Research Applications

Chemistry: : As a compound with multiple functional groups, it serves as a versatile intermediate in organic synthesis, potentially leading to new materials or active compounds.

Biology and Medicine: : Its structural complexity suggests it could interact with various biological targets, making it a candidate for drug discovery and development, particularly in exploring new therapeutic pathways.

Industry: : This compound could be used in developing advanced materials, including polymers or surfactants, due to its unique properties.

Mechanism of Action: : The exact mechanism of action for any biological effects of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide would depend on its interaction with specific molecular targets. It might inhibit or activate enzymes, interact with receptors, or alter cellular pathways, potentially involving sulfonyl or cyclopropane-related mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights structurally related compounds, primarily focusing on modifications to the dihydroisoquinoline core and substituents. Below is a detailed comparison:

Core Modifications

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Structure: Ethyl ester at the 2-position, methyl group at the 1-position. Relevance: The ester group contrasts with the sulfonylethyl-cyclopropanecarboxamide chain in the target compound. Carboxylate esters are typically more hydrolytically labile than sulfonamides, which may affect stability and bioavailability .

- 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Structure: Methylsulfonyl group at the 2-position. Comparison: The methylsulfonyl group in 6e is simpler than the sulfonylethyl linker in the target compound. Sulfonyl groups enhance electronegativity and hydrogen-bonding capacity, but the extended ethyl chain in the target compound may improve conformational flexibility .

Carboxamide Derivatives

- 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Structure: N-phenyl carboxamide at the 2-position. Cyclopropanes are known to resist oxidative degradation compared to aryl groups .

Ketone and Acyl Derivatives

- 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g)

- (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h) Structure: Acetyl or benzoyl groups at the 2-position. The target compound’s cyclopropanecarboxamide may offer a balance between hydrophobicity and hydrogen-bonding capacity .

Key Structural and Functional Differences

| Feature | Target Compound | Analog (e.g., 6f) |

|---|---|---|

| Core Substituent | Sulfonylethyl-cyclopropanecarboxamide | N-phenyl carboxamide |

| Electronic Effects | Sulfonamide enhances electronegativity; cyclopropane adds steric hindrance | Aromatic carboxamide increases π-π interactions |

| Metabolic Stability | Cyclopropane resists oxidation; sulfonamide improves half-life | Aryl groups may undergo CYP450-mediated oxidation |

| Synthetic Accessibility | Multi-step synthesis (sulfonylation, cyclopropane coupling) likely required | Simpler carboxamide formation via amide coupling |

Research Findings and Limitations

- Synthetic Challenges : The target compound’s sulfonylethyl-cyclopropane linkage may require specialized reagents (e.g., cyclopropanation agents like Simmons-Smith) and sulfonylation conditions, as seen in analogous procedures for compound 12a in .

- Biological Predictions : Based on 6e and 6f, the sulfonamide and carboxamide groups could target serine proteases or GPCRs. However, the cyclopropane’s rigidity might reduce binding entropy compared to flexible analogs .

- Gaps in Evidence: No direct data on the target compound’s solubility, potency, or toxicity exists in the provided sources. Further experimental validation is required.

Q & A

Q. What are the optimal synthetic routes for N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide, and how can purity be validated?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Cyclization of dihydroisoquinoline precursors under controlled pH and temperature (e.g., 60–80°C in dichloromethane) .

- Sulfonylation using sulfonyl chlorides in inert atmospheres (e.g., nitrogen) to prevent side reactions .

- Amide coupling with cyclopropanecarboxylic acid derivatives, facilitated by coupling agents like EDCI/HOBt .

Purification is achieved via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., ¹H/¹³C for structural confirmation) .

Q. What analytical techniques are critical for characterizing intermediates and final products?

- Methodological Answer :

- NMR spectroscopy : Confirms regioselectivity of sulfonylation and amide bond formation (e.g., δ 3.5–4.0 ppm for sulfonyl-ethyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~500–550 Da range) .

- X-ray crystallography : Resolves stereochemical ambiguities in dihydroisoquinoline moieties .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., carbonic anhydrase or kinase targets) using fluorometric or colorimetric substrates .

- Cell-based viability assays (e.g., MTT assay) to evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or potency?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the cyclopropanecarboxamide with bulkier groups (e.g., tert-butyl) to assess steric effects on binding .

- Isosteric replacements : Substitute the sulfonyl group with phosphonate or carbonyl analogs to modulate electronic properties .

- Table 1 : Key SAR Findings from Analogous Compounds

| Modification | Biological Impact | Source |

|---|---|---|

| 6,7-Dimethoxy → H | Reduced neuroprotection | |

| Sulfonyl → Phosphonate | Increased enzyme inhibition | |

| Cyclopropane → Benzene | Lower solubility |

Q. What experimental strategies resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics if enzyme assays show discrepancies .

- Meta-analysis : Compare datasets from structurally related compounds (e.g., chromene-carboxamide analogs) to identify trends .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Predict binding poses with targets (e.g., carbonic anhydrase IX) using AutoDock Vina .

- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition .

- Table 2 : Predicted vs. Experimental Properties

| Property | Predicted | Experimental |

|---|---|---|

| logP | 2.8 | 2.5 ± 0.3 |

| Solubility (μM) | 120 | 95 ± 15 |

| CYP3A4 inhibition | Low | Moderate |

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : Perform pull-down assays with biotinylated derivatives to identify interacting proteins .

- Transcriptomics : Use RNA-seq to profile gene expression changes in treated vs. untreated cells .

- In vivo imaging : Track biodistribution in zebrafish models using fluorescent tagging .

Research Design Considerations

Q. How to optimize reaction yields while minimizing side products in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading .

- Continuous flow chemistry : Improve heat transfer and reduce reaction times for sulfonylation steps .

Q. What strategies validate target engagement in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- Knockout models : Use CRISPR-Cas9 to delete putative targets and assess loss of compound activity .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

- Methodological Answer :

- Quality control : Implement LC-MS for each batch to ensure >95% purity .

- Stability studies : Monitor compound degradation under storage conditions (e.g., -80°C vs. 4°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.